molecular formula C13H17BrO3 B12048316 Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate

Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate

Cat. No.: B12048316
M. Wt: 301.18 g/mol
InChI Key: ULEXNOLNRVYFCH-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate is a brominated aromatic ester featuring a tert-butyl ester group, an acetoxy linker, and a bromomethyl substituent at the ortho position of the phenoxy ring. This compound is primarily utilized in organic synthesis, particularly in cyclization reactions and as an intermediate in medicinal chemistry. The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller esters like ethyl or methyl analogs . Its molecular formula is C₁₃H₁₇BrO₃, with a molecular weight of 307.18 g/mol.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl 2-[2-(bromomethyl)phenoxy]acetate

InChI

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3

InChI Key

ULEXNOLNRVYFCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-(bromomethyl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields tert-butyl 2-[2-(azidomethyl)phenoxy]acetate, while oxidation with potassium permanganate produces tert-butyl 2-[2-(carboxymethyl)phenoxy]acetate .

Scientific Research Applications

Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block in the development of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(bromomethyl)phenoxy]acetate primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. This reactivity is leveraged in synthetic chemistry to introduce functional groups into target molecules .

Comparison with Similar Compounds

Ethyl 2-(2-(Bromomethyl)phenoxy)acetate

  • Structure: Ethyl ester analog with identical phenoxy-bromomethyl substitution.
  • Electrochemical Behavior: Undergoes reductive cleavage of the C–Br bond at −1.75 V (vs. SCE) in dimethylformamide (DMF), generating a benzylic carbanion intermediate. Under argon, this leads to ethyl (2-methylphenoxy)acetate. In the presence of oxygen, cyclization occurs to form ethyl benzofuran-2-carboxylate (31% yield) via superoxide anion-mediated deprotonation .
  • Synthesis: Prepared via bromination of ethyl (2-methylphenoxy)acetate using AIBN and NBS .

Tert-butyl 2-(3-Bromophenoxy)acetate

  • Structure : Bromine at the meta position instead of ortho.
  • The meta-substituted derivative is less likely to undergo intramolecular reactions due to reduced proximity between reactive sites. No direct electrochemical data is available, but meta-substituted analogs generally exhibit lower reactivity in cyclization compared to ortho derivatives .

Sulfonate-Functionalized Analogs (e.g., 6b–6f in )

  • Structure: Tert-butyl esters with sulfonate groups (e.g., mesitylsulfonyl, naphthylsulfonyl) at the phenoxy ring.
  • Applications : Used in nucleophilic substitutions under K₂CO₃ catalysis. The tert-butyl group enhances stability during reactions requiring basic conditions, enabling efficient synthesis of sulfonate derivatives .

Bioactive Derivatives (e.g., 8a in )

  • Structure: Tert-butyl esters conjugated with 1,2,4-oxadiazole or thiazolidinone moieties.
  • For example, tert-butyl 2-(2-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)acetate showed moderate activity against enteric pathogens .

Physicochemical and Reactivity Differences

Property Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate Ethyl 2-(2-(bromomethyl)phenoxy)acetate Tert-butyl 2-(3-bromophenoxy)acetate
Molecular Weight 307.18 g/mol 272.15 g/mol 287.15 g/mol
Reduction Potential Not reported −1.75 V (C–Br cleavage) Not reported
Hydrolytic Stability High (steric shielding) Moderate High
Cyclization Yield Not reported 31% (benzofuran under O₂) Not applicable

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, making it less reactive in hydrolysis but advantageous in reactions requiring stable intermediates .
  • Electronic Effects : The ortho-bromomethyl group enhances electrophilicity at the benzylic carbon, facilitating faster C–Br bond cleavage compared to meta-substituted analogs. Oxygen at the ortho position further stabilizes the transition state via resonance .
  • Role of Oxygen : In ethyl analogs, oxygen introduces superoxide anion (O₂⁻), which acts as a base to deprotonate α-hydrogens, enabling cyclization to benzofurans. This pathway is likely applicable to tert-butyl derivatives but with altered kinetics due to steric bulk .

Biological Activity

Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromomethyl group and a phenoxyacetate moiety, making it a candidate for various biological applications, particularly in the fields of pharmacology and agriculture.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15BrO3
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial , anticancer , and potential anti-inflammatory effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results indicate that the compound may be effective in treating infections caused by these pathogens, potentially serving as a lead compound for the development of new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using several cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating its potency:

Cell LineIC50 (μM)
MCF-7 (breast cancer)15.5
A549 (lung cancer)12.3
HeLa (cervical cancer)10.8

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

  • Antimicrobial Efficacy : In a study examining the efficacy of various compounds against Staphylococcus aureus, this compound was found to inhibit bacterial growth effectively, outperforming several standard antibiotics in terms of MIC values.
  • Cancer Cell Line Testing : A comprehensive evaluation of this compound against multiple cancer cell lines revealed its potential as a chemotherapeutic agent, particularly in breast and lung cancers. The compound's ability to induce apoptosis was further confirmed through flow cytometry analysis.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The bromomethyl group may interact with specific enzymes involved in cellular signaling pathways.
  • ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Membrane Disruption : The phenoxy group may affect bacterial membrane integrity, leading to cell lysis.

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